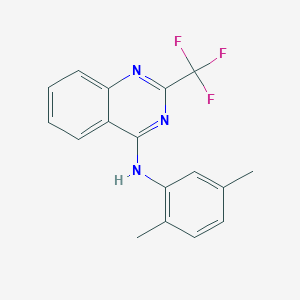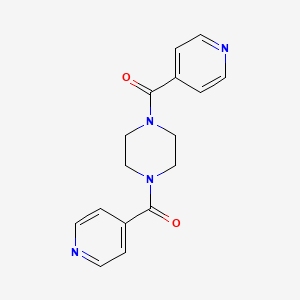
N-(2,5-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the reaction of hydrazones of 2-aminoacetophenone with triphosgene or other reagents, resulting in various quinazolines, including N-(2,5-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine. These methods highlight the versatility of starting materials and reagents in constructing the quinazoline core through different synthetic pathways (Alkhathlan et al., 2002).
Molecular Structure Analysis
The molecular structure of N-(2,5-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine and related compounds has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule and provide insights into its conformational stability and potential intermolecular interactions (Liu et al., 2022).
Chemical Reactions and Properties
Quinazoline derivatives undergo a variety of chemical reactions, reflecting their reactive nature and the influence of substituents on their chemical behavior. For instance, reactions involving the cyclization of intermediates or the interaction with different reagents can lead to the formation of novel quinazoline compounds with diverse structural features (Kornicka et al., 2004).
Physical Properties Analysis
The physical properties of quinazoline derivatives, including N-(2,5-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. These characteristics are determined by the molecular structure and the presence of functional groups (Wang et al., 2009).
Chemical Properties Analysis
The chemical properties of quinazoline derivatives are significantly influenced by their molecular structure. Studies focusing on their reactivity, functional group transformations, and interaction with various reagents provide valuable information for further applications in synthetic chemistry and potential therapeutic use (Ouyang et al., 2016).
Applications De Recherche Scientifique
Antiproliferative Activity and Spectral Signatures
Research has demonstrated the antiproliferative activity of quinazoline derivatives, such as AG-1478, which has shown promising in vitro and in vivo antiproliferative activity. An important aspect of this research is the determination of spectral signatures that assist in identifying relevant targets and interactions. Studies using density functional theory (DFT) have revealed that the UV-Vis absorption spectra of AG-1478 can be correlated with its molecular structure, providing insights into its biopharmaceutical activities (Khattab et al., 2016).
Inhibitory Activities and Selectivity
Homobivalent dimers of quinazolinimines have been synthesized and shown to exhibit significant inhibitory activities against cholinesterases, with notable selectivity toward butyrylcholinesterase. This research highlights the potential of quinazoline derivatives to be developed into novel inhibitors with specific target selectivity (Michael Decker, 2006).
Photophysical and Charge Transfer Properties
The impact of electron-donating amines on the electronic, photophysical, and charge transfer properties of quinazoline derivatives has been explored. Such derivatives are promising materials for use in multifunctional organic semiconductor devices, with potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (A. Irfan et al., 2020).
Hypotensive Activity and α-Blocking Activity
Novel quinazoline derivatives have been synthesized and tested for their hypotensive effects, demonstrating significant activity through α1-blocking mechanisms. Such derivatives hold promise for the development of new therapeutic agents for hypertension without causing reflex tachycardia, showcasing the diverse potential of quinazoline derivatives in medical applications (O. El-Sabbagh et al., 2010).
Optoelectronic Materials Development
Quinazoline derivatives have been identified as valuable components for the creation of novel optoelectronic materials. Research has focused on the synthesis and application of these derivatives in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline into π-extended conjugated systems has been particularly noted for its potential to enhance electroluminescent properties and enable the fabrication of materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs (G. Lipunova et al., 2018).
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3/c1-10-7-8-11(2)14(9-10)21-15-12-5-3-4-6-13(12)22-16(23-15)17(18,19)20/h3-9H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEKBZFIGUARJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R*,5R*)-6-(2-methoxyisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5519066.png)
![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519071.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5519081.png)
![N-methyl-4-[(methylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519093.png)
![9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5519094.png)
![5,6-dimethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5519102.png)
![(1R*,2S*)-N-butyl-N'-[(5-methyl-3-isoxazolyl)methyl]-1,2-cyclohexanedicarboxamide](/img/structure/B5519112.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5519137.png)
![6-[(2-fluorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5519142.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5519143.png)
![3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B5519145.png)
![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5519150.png)